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Compound of Interest

Compound Name: Isophorone oxide

Cat. No.: B080208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isophorone oxide (2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone) is a valuable chemical

intermediate, utilized in the synthesis of various organic compounds. A thorough understanding

of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is

critical for process optimization, safety analysis, and computational modeling in drug

development and materials science. This technical guide provides a summary of the available

physical data for isophorone oxide and outlines the established experimental and

computational methodologies for determining the thermochemical properties of epoxides, given

the current absence of specific experimental thermochemical data for this compound in the

reviewed literature.

Physicochemical Properties of Isophorone Oxide
While specific experimental thermochemical data such as enthalpy of formation are not readily

available in the literature, a number of key physicochemical properties have been reported.

These are summarized in Table 1.
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Property Value Reference

Molecular Formula C₉H₁₄O₂ [1][2]

Molecular Weight 154.21 g/mol [1][2]

Boiling Point 75-76 °C at 6 mmHg [1]

Density 0.994 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.453 [1]

Flash Point 83 °C (181.4 °F) - closed cup

Appearance
Colorless to light yellow clear

liquid
[1][3]

Synonyms

2,3-Epoxy-3,5,5-

trimethylcyclohexanone, 4,4,6-

Trimethyl-7-

oxabicyclo[4.1.0]heptan-2-one

[2][3]

Experimental Determination of Thermochemical
Data for Epoxides
The thermochemical properties of epoxides are typically determined through a combination of

calorimetric and other physical chemistry techniques. The following protocols are based on

established methods for similar compounds and represent the likely approach for determining

the thermochemical data for isophorone oxide.[4][5][6]

Reaction Calorimetry for Enthalpy of Formation in the
Condensed Phase
Reaction calorimetry is a primary method for determining the enthalpy of formation of a

compound. For a reactive molecule like an epoxide, a common approach is to measure the

heat of a complete and clean reaction, such as reduction.

Experimental Protocol:
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Reactant Preparation: A known mass of isophorone oxide is dissolved in a suitable solvent,

such as triethylene glycol dimethyl ether.

Calorimeter Setup: The solution is placed in a reaction calorimeter maintained at a constant

temperature, typically 25 °C.

Reagent Addition: A reducing agent that reacts quickly and quantitatively with epoxides, such

as lithium triethylborohydride, is added in excess to the calorimeter.[4]

Heat Measurement: The heat evolved from the reduction reaction is measured by the

calorimeter. This gives the condensed-phase heat of reduction (ΔHred).

Calculation: The enthalpy of formation of liquid isophorone oxide can be calculated if the

enthalpy of formation of the resulting alcohol product is known.

Ebulliometry for Enthalpy of Vaporization
To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔHv) must be

measured. Ebulliometry is a precise method for this determination.[4]

Experimental Protocol:

Apparatus: An ebulliometer, an instrument that measures the boiling point of a liquid at

different pressures, is used.

Measurement: The boiling point of isophorone oxide is measured at various controlled

pressures.

Data Analysis: The data are fitted to the Clausius-Clapeyron equation.

Correction: The result is corrected to 25 °C to obtain the standard enthalpy of vaporization.

[4]

Differential Scanning Calorimetry (DSC) for Heat
Capacity
Differential Scanning Calorimetry can be employed to determine the heat capacity of

isophorone oxide.
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Experimental Protocol:

Sample Preparation: A known mass of isophorone oxide is sealed in a DSC pan. An empty

pan is used as a reference.

DSC Measurement: The sample and reference are heated at a constant rate over a defined

temperature range. The difference in heat flow required to raise the temperature of the

sample and the reference is measured.

Calibration: The instrument is calibrated using a standard material with a known heat

capacity, such as sapphire.

Calculation: The heat capacity of the sample is calculated from the heat flow data and the

heating rate.

Synthesis of Isophorone Oxide
Isophorone oxide is typically synthesized by the epoxidation of isophorone.[7] The reaction

involves the treatment of isophorone with hydrogen peroxide under basic conditions.[1][8]

Isophorone
(in Methanol)

Reaction Mixture
(15-25 °C)30% aq. Hydrogen Peroxide

6N aq. Sodium Hydroxide dropwise, 1 hr

Pour into Waterafter 3 hrs Extract with Ether Dry over MgSO₄
Distillation

(Reduced Pressure)
after ether removal Isophorone Oxide

Click to download full resolution via product page

Synthesis of Isophorone Oxide Workflow

General Workflow for Thermochemical Data
Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b080208?utm_src=pdf-body
https://www.benchchem.com/product/b080208?utm_src=pdf-body
https://www.benchchem.com/product/b080208?utm_src=pdf-body
https://en.wikipedia.org/wiki/Isophorone
https://m.chemicalbook.com/ProductChemicalPropertiesCB7257935_EN.htm
https://orgsyn.org/demo.aspx?prep=cv4p0552
https://www.benchchem.com/product/b080208?utm_src=pdf-body-img
https://www.benchchem.com/product/b080208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The overall process for experimentally determining the gas-phase heat of formation for an

epoxide like isophorone oxide is a multi-step workflow.

Condensed Phase Phase Change

Gas Phase
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(e.g., Reduction of Epoxide)

ΔH_red (condensed)

ΔH_f (gas) of Epoxide

Requires ΔH_f of product
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Correction to gas phase

Click to download full resolution via product page

Experimental Workflow for Gas-Phase Heat of Formation

Computational Thermochemistry as an Alternative
In the absence of experimental data, computational thermochemistry provides a powerful tool

for estimating the thermochemical properties of molecules.[9][10] High-level quantum chemical

calculations can be used to predict enthalpies of formation with a reasonable degree of

accuracy, often within 5 to 10 kJ/mol of experimental values for well-behaved molecules.[10]

Methodologies:

Ab initio methods: Techniques like G3 and CBS-APNO have shown good agreement with

experimental data for other epoxides.[4][5][6] These methods involve high-level calculations

of the electronic structure of the molecule to determine its total energy.
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Isodesmic Reactions: This method involves calculating the enthalpy change of a hypothetical

reaction where the types of chemical bonds are conserved. By using reference compounds

with accurately known experimental enthalpies of formation, the enthalpy of formation of the

target molecule can be derived with a high degree of accuracy due to the cancellation of

systematic errors in the calculations.[4][6]

Given the availability of computational resources and established methodologies, a

computational study would be a viable and recommended path forward to obtain the

thermochemical data for isophorone oxide.

Conclusion
While direct experimental thermochemical data for isophorone oxide are not currently

published, this guide provides the known physicochemical properties and outlines the standard

experimental procedures for their determination based on established methods for similar

epoxides. The synthesis of isophorone oxide is a well-documented process. Furthermore,

computational thermochemistry stands as a robust and accessible alternative for obtaining

reliable estimates of the enthalpy of formation and other thermochemical properties, which are

crucial for advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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